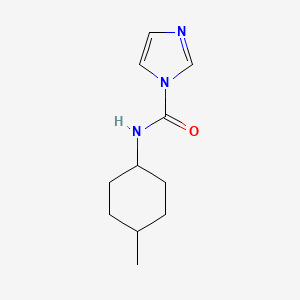
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a chiral compound that features a triazole ring, a benzyl group, and a secondary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. The reaction involves the use of an azide and an alkyne in the presence of a copper catalyst to form the triazole ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable nucleophile.
Formation of the Secondary Alcohol: The final step involves the reduction of a ketone or aldehyde precursor to form the secondary alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions to form various derivatives. For example, the triazole ring can be hydrogenated under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Benzyl chloride, sodium azide, and copper catalysts for click reactions.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of hydrogenated triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many drugs due to its stability and ability to form hydrogen bonds.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of (2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The benzyl group and secondary alcohol also contribute to the compound’s overall activity by enhancing its binding affinity and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-1-(1-Phenyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a phenyl group instead of a benzyl group.
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-ol: Similar structure but with a methyl group instead of a benzyl group.
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)butan-2-ol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
(2S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific combination of a benzyl group, triazole ring, and secondary alcohol. This combination provides a balance of stability, reactivity, and biological activity that is not commonly found in other compounds.
Propriétés
Formule moléculaire |
C12H15N3O |
|---|---|
Poids moléculaire |
217.27 g/mol |
Nom IUPAC |
(2S)-1-(1-benzyltriazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C12H15N3O/c1-10(16)7-12-9-15(14-13-12)8-11-5-3-2-4-6-11/h2-6,9-10,16H,7-8H2,1H3/t10-/m0/s1 |
Clé InChI |
YGJMOSPDNIYPQB-JTQLQIEISA-N |
SMILES isomérique |
C[C@@H](CC1=CN(N=N1)CC2=CC=CC=C2)O |
SMILES canonique |
CC(CC1=CN(N=N1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
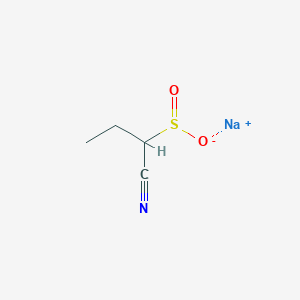
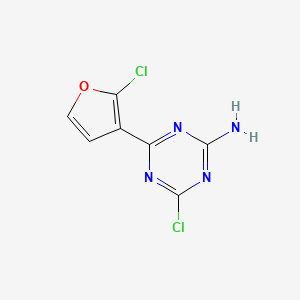
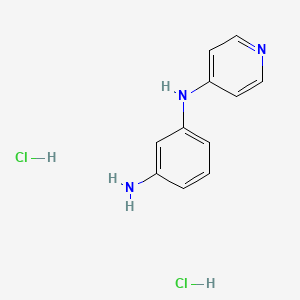
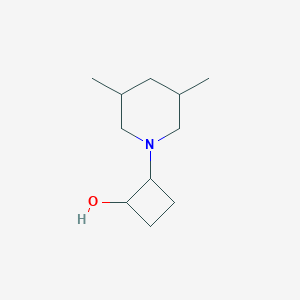
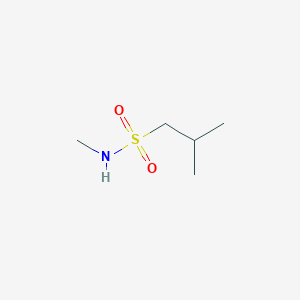
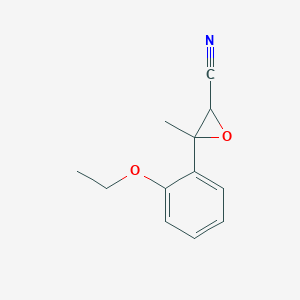
![3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185244.png)
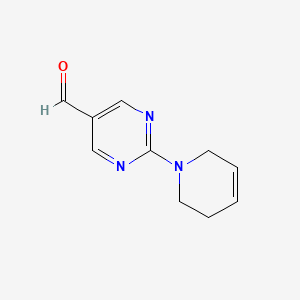

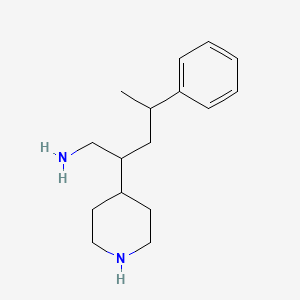
![Methyl 7,7-difluoro-2-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13185258.png)
